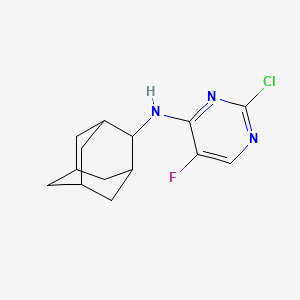
4-(Adamant-2-ylamino)-2-chloro-5-fluoropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-ADAMANTYL-2-CHLORO-5-FLUOROPYRIMIDIN-4-AMINE is a synthetic compound that combines the structural features of adamantane and pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-ADAMANTYL-2-CHLORO-5-FLUOROPYRIMIDIN-4-AMINE typically involves the reaction of 2-chloro-5-fluoropyrimidine with an adamantylamine derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction . The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-2-ADAMANTYL-2-CHLORO-5-FLUOROPYRIMIDIN-4-AMINE can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic or heteroaromatic compounds through coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted pyrimidines, while oxidation can produce corresponding oxides.
Scientific Research Applications
N-2-ADAMANTYL-2-CHLORO-5-FLUOROPYRIMIDIN-4-AMINE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for antiviral and anticancer agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-2-ADAMANTYL-2-CHLORO-5-FLUOROPYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. The adamantyl group enhances its lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with nucleic acids or proteins, potentially inhibiting key biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of N-2-ADAMANTYL-2-CHLORO-5-FLUOROPYRIMIDIN-4-AMINE.
Adamantylamine Derivatives: Compounds with similar adamantyl groups but different substituents on the pyrimidine ring.
Uniqueness
N-2-ADAMANTYL-2-CHLORO-5-FLUOROPYRIMIDIN-4-AMINE is unique due to the combination of the adamantyl group and the fluorinated pyrimidine ring. This structural combination imparts distinct physicochemical properties, such as enhanced stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H17ClFN3 |
|---|---|
Molecular Weight |
281.75 g/mol |
IUPAC Name |
N-(2-adamantyl)-2-chloro-5-fluoropyrimidin-4-amine |
InChI |
InChI=1S/C14H17ClFN3/c15-14-17-6-11(16)13(19-14)18-12-9-2-7-1-8(4-9)5-10(12)3-7/h6-10,12H,1-5H2,(H,17,18,19) |
InChI Key |
NDFVNSKTIXBVJE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC4=NC(=NC=C4F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorobenzyl)-6-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14944539.png)
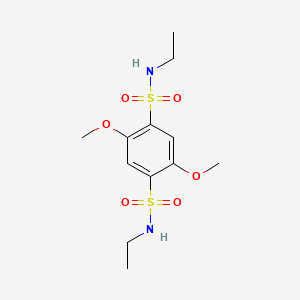
![4-(3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzonitrile](/img/structure/B14944544.png)

![2-{4-[(1,2-Dihydroacenaphthylen-5-ylsulfonyl)amino]phenoxy}acetamide](/img/structure/B14944561.png)

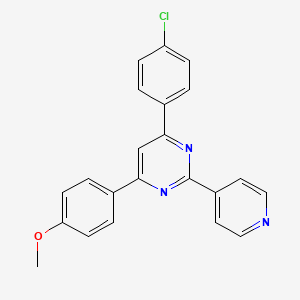
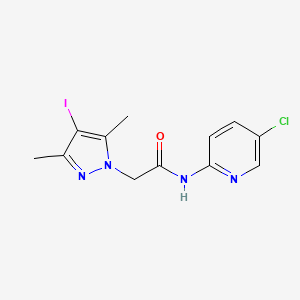
![6-phenyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B14944584.png)
![3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]-6-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14944594.png)
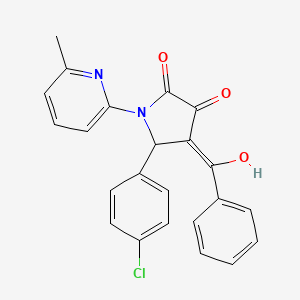
![Ethyl [4-hydroxy-4,5-bis(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-3-yl]acetate](/img/structure/B14944610.png)

![3-[4-(cyclohexylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B14944627.png)
